

# 4-Chloropyrido[3,4-d]pyrimidine chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Chloropyrido[3,4-d]pyrimidine

Cat. No.: B156109

[Get Quote](#)

## An In-depth Technical Guide to 4-Chloropyrido[3,4-d]pyrimidine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of **4-Chloropyrido[3,4-d]pyrimidine**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

## Chemical Structure and Properties

**4-Chloropyrido[3,4-d]pyrimidine** is a fused heterocyclic system consisting of a pyridine ring fused to a pyrimidine ring, with a chlorine atom substituted at the 4-position.

Chemical Structure:

Identifier Information:

Property	Value
IUPAC Name	4-chloropyrido[3,4-d]pyrimidine
CAS Number	51752-67-1
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClN <sub>3</sub>
Molecular Weight	165.58 g/mol
Canonical SMILES	C1=CN=C2C(=C1)N=C(N=C2)Cl

#### Physicochemical Properties:

While extensive experimental data for the parent compound is limited, the following table summarizes available and predicted properties.

Property	Value	Source
Melting Point	108-110 °C	Experimental
Boiling Point	316.1±22.0 °C	Predicted
Density	1.437±0.06 g/cm <sup>3</sup>	Predicted
pKa	2.37±0.30	Predicted
XLogP3	1.4	Computed
Hydrogen Bond Donor Count	0	Computed
Hydrogen Bond Acceptor Count	3	Computed
Rotatable Bond Count	0	Computed

## Spectroscopic Data (Predicted)

Detailed experimental spectra for **4-Chloropyrido[3,4-d]pyrimidine** are not readily available in the public domain. The following data is predicted based on the analysis of its chemical structure and spectroscopic data of closely related derivatives found in the literature.

<sup>1</sup>H NMR Spectrum (Predicted in CDCl<sub>3</sub>, 400 MHz):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~9.1	s	H-2
~8.8	d	H-5
~7.8	d	H-7
~7.6	dd	H-8

<sup>13</sup>C NMR Spectrum (Predicted in CDCl<sub>3</sub>, 100 MHz):

Chemical Shift ( $\delta$ , ppm)	Assignment
~165	C-4
~160	C-2
~158	C-8a
~152	C-5
~135	C-7
~120	C-4a
~118	C-8

Mass Spectrum (EI, Predicted):

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M<sup>+</sup>) at m/z 165, along with an isotopic peak (M+2) at m/z 167 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a monochlorinated compound. Fragmentation may involve the loss of a chlorine radical followed by the elimination of HCN.

Infrared (IR) Spectrum (Predicted, KBr Pellet):

Wavenumber (cm <sup>-1</sup> )	Assignment
~3100-3000	C-H stretching (aromatic)
~1600-1450	C=C and C=N stretching (aromatic rings)
~1300-1000	C-N stretching
~850-750	C-Cl stretching

## Synthesis

A plausible synthetic route to **4-Chloropyrido[3,4-d]pyrimidine** involves the construction of the pyrido[3,4-d]pyrimidin-4-one core followed by chlorination.

## Experimental Protocols

### Step 1: Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one

This step involves the cyclization of 3-aminopyridine-4-carboxamide with a suitable one-carbon source, such as formic acid or formamide.

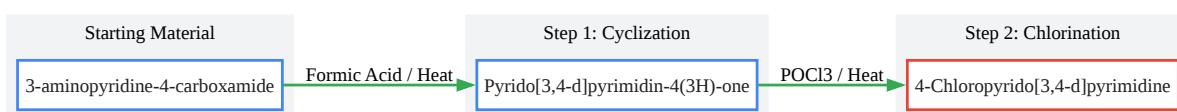
- Materials: 3-aminopyridine-4-carboxamide, Formic acid (or Formamide), Dowtherm A (or other high-boiling solvent).
- Procedure:
  - A mixture of 3-aminopyridine-4-carboxamide (1 equivalent) and an excess of formic acid (or formamide) is heated at reflux in a high-boiling solvent such as Dowtherm A.
  - The reaction progress is monitored by Thin Layer Chromatography (TLC).
  - Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
  - The crude product is washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities.
  - The product can be further purified by recrystallization.

## Step 2: Synthesis of 4-Chloropyrido[3,4-d]pyrimidine

This step involves the chlorination of the hydroxyl group of the pyrido[3,4-d]pyrimidin-4(3H)-one.

- Materials: Pyrido[3,4-d]pyrimidin-4(3H)-one, Phosphorus oxychloride ( $\text{POCl}_3$ ), N,N-Dimethylaniline (optional, as a catalyst).
- Procedure:
  - A mixture of Pyrido[3,4-d]pyrimidin-4(3H)-one (1 equivalent) and an excess of phosphorus oxychloride ( $\text{POCl}_3$ ) is heated at reflux. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
  - The reaction is monitored by TLC until the starting material is consumed.
  - After completion, the excess  $\text{POCl}_3$  is removed under reduced pressure.
  - The residue is carefully poured onto crushed ice with stirring.
  - The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
  - The solid product is collected by filtration, washed with water, and dried.
  - Further purification can be achieved by column chromatography on silica gel.

## Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Synthetic route to **4-Chloropyrido[3,4-d]pyrimidine**.

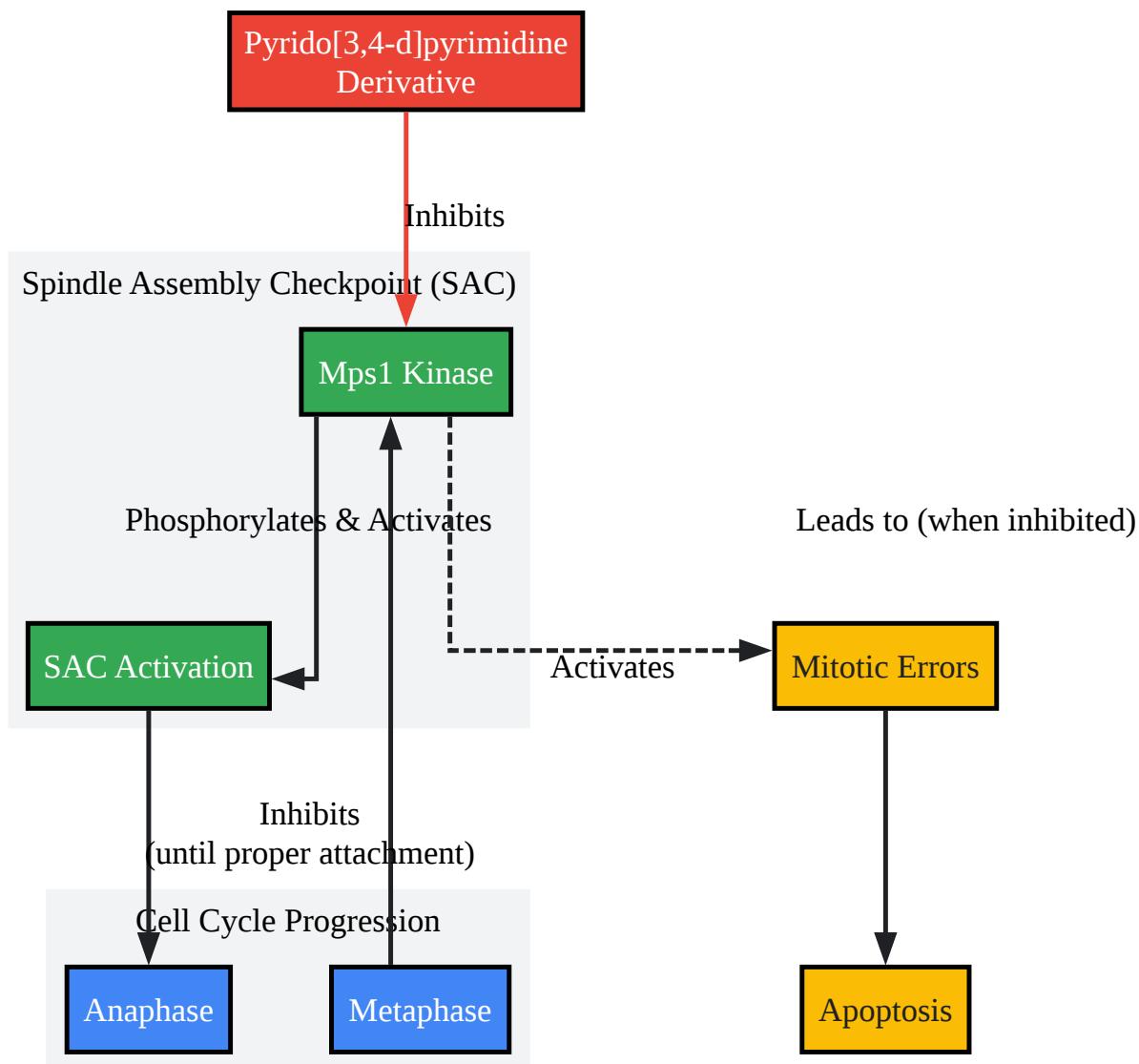
## Biological Activity and Signaling Pathways

While **4-Chloropyrido[3,4-d]pyrimidine** itself is primarily utilized as a key intermediate in the synthesis of more complex molecules, the pyrido[3,4-d]pyrimidine scaffold is a recognized pharmacophore with significant biological activities. Notably, derivatives of this scaffold have been identified as potent inhibitors of Monopolar Spindle 1 (Mps1) kinase.[\[1\]](#)[\[2\]](#)

Mps1 is a crucial serine/threonine kinase that plays a vital role in the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures proper chromosome segregation during mitosis.[\[1\]](#)[\[2\]](#) Upregulation of Mps1 has been observed in various cancers, making it an attractive target for cancer therapy.[\[1\]](#)[\[2\]](#)

## Mps1 Kinase Inhibition Signaling Pathway

Inhibition of Mps1 by pyrido[3,4-d]pyrimidine derivatives disrupts the spindle assembly checkpoint, leading to mitotic errors and ultimately inducing apoptosis in cancer cells.



[Click to download full resolution via product page](#)

Inhibition of Mps1 by pyrido[3,4-d]pyrimidine derivatives.

## Conclusion

**4-Chloropyrido[3,4-d]pyrimidine** serves as a valuable building block for the synthesis of a variety of substituted pyrido[3,4-d]pyrimidine derivatives. The core scaffold is of significant interest in medicinal chemistry due to its demonstrated potential in targeting key cellular pathways, such as the Mps1 kinase-mediated spindle assembly checkpoint. Further research

into the synthesis and biological evaluation of novel derivatives based on this core structure holds promise for the development of new therapeutic agents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylprido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Chloropyrido[3,4-d]pyrimidine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156109#4-chloropyrido-3-4-d-pyrimidine-chemical-structure-and-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)